molecular formula C18H17N3O4S2 B11219478 ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

Cat. No.: B11219478
M. Wt: 403.5 g/mol
InChI Key: HZCJYTLHKBLTND-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate is a complex organic compound that belongs to the class of thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoate ester, and a furan moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Moiety: The furan moiety is introduced by reacting the thiazole intermediate with 2-furylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide.

    Formation of the Benzoate Ester: The final step involves esterification of the intermediate with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: Dicyclohexylcarbodiimide

    Catalysts: Palladium on carbon, platinum oxide

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Substituted thiazoles, benzoates

Scientific Research Applications

Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[4-amino-5-{[(2-thienylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Similar structure but with a thienyl group instead of a furan group.

    Ethyl 4-[4-amino-5-{[(2-pyridylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Contains a pyridyl group instead of a furan group.

Uniqueness

The presence of the furan moiety in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(furan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

InChI

InChI=1S/C18H17N3O4S2/c1-2-24-17(23)11-5-7-12(8-6-11)21-15(19)14(27-18(21)26)16(22)20-10-13-4-3-9-25-13/h3-9H,2,10,19H2,1H3,(H,20,22)

InChI Key

HZCJYTLHKBLTND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N

Origin of Product

United States

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